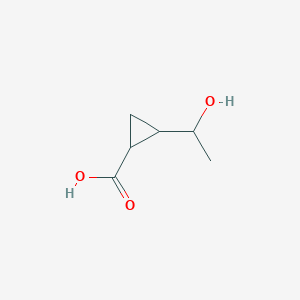

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

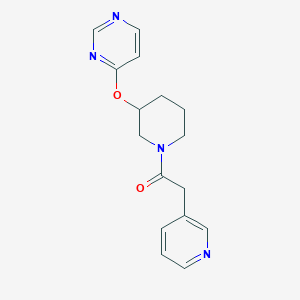

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure . It contains a total of 22 atoms, including 12 Hydrogen atoms, 7 Carbon atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . A class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized, based on structural determinants grasped by analyzing a group of synthetic pentapeptides .Physical And Chemical Properties Analysis

In its pure form, similar compounds like cyclopropanecarboxylic acid are colorless, crystalline substances that exhibit a characteristic acidic smell . They demonstrate considerable solubility in water due to the polar nature of the carboxylic acid group . They also show relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Ethylene Precursor in Plant Physiology

ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Independent Signaling Role

Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . However, in recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .

Role in Regulating Plant Development

ACC plays a significant role in regulating plant development . It is involved in cell wall signaling, guard mother cell division, and pathogen virulence .

Role in Cell Elongation

An analysis of cell elongation in roots treated with the cellulose biosynthesis inhibitor isoxaben provided further support that ACC acts as a signal .

Phytohormone Profiling

ACC is used in the profiling of phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry . This method enables a very straightforward approach for indirect ethylene study and explores how it interacts, based on content levels, with other phytohormonal groups in plants .

Molecular Dynamics Simulation

Molecular dynamics simulation can be employed to investigate the molecular interactions between ACC and maize proteins, providing insights into the mechanisms underlying their effectiveness .

Wirkmechanismus

Target of Action

Compounds similar to “2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid”, such as 1-Aminocyclopropane-1-carboxylic acid (ACC), often target enzymes involved in the biosynthesis of plant hormones .

Mode of Action

These compounds typically interact with their target enzymes to influence the synthesis of certain plant hormones. For instance, ACC is a precursor of the plant hormone ethylene and is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The affected pathways usually involve the biosynthesis of plant hormones. In the case of ACC, it is involved in the ethylene biosynthesis pathway .

Result of Action

The molecular and cellular effects of these compounds are often related to the regulation of plant growth and development. For example, ethylene, which is synthesized from ACC, regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Eigenschaften

IUPAC Name |

2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSWUJFENQZMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzoate](/img/structure/B2569836.png)

![2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2569839.png)

![4-[6-(Anilinocarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2-methoxyphenyl benzoate](/img/structure/B2569849.png)

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)

![N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2569855.png)

![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)